molecular formula C11H13ClF3NS B1438007 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride CAS No. 1170107-37-5

2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

Cat. No. B1438007
M. Wt: 283.74 g/mol
InChI Key: HCUGYXSNXGKDRQ-UHFFFAOYSA-N
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Description

This compound is a benzothiazepine derivative. Benzothiazepines are a class of compounds that contain a benzene ring fused to a thiazepine core, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The trifluoromethyl group attached to the benzene ring is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The benzothiazepine core might undergo electrophilic aromatic substitution reactions, while the trifluoromethyl group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The trifluoromethyl group is known to increase the lipophilicity of the molecule, which could influence its absorption and distribution in the body .

Scientific Research Applications

Pharmacological and Synthetic Profile

Benzothiazepine derivatives, including 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, are highlighted for their significant role in drug research due to their wide range of biological activities. These compounds have been found active against various families of targets, making them valuable for lead discovery in medicinal chemistry. Their activities include functioning as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The exploration of their structure-activity relationship (SAR) aids in developing newer compounds with improved efficacy and safety profiles (Dighe et al., 2015).

Bioactivity and Therapeutic Potential

Research has shown that 1,5-benzothiazepine derivatives exhibit diverse biological activities, which include not only the roles mentioned above but also antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agent properties. This broad spectrum of bioactivity underscores the therapeutic potential of these compounds in addressing various health conditions. The detailed investigation into their pharmacological profiles supports the ongoing development of benzothiazepine-based therapies, potentially offering new treatment avenues across multiple disease states (Khasimbi et al., 2021).

Synthetic Approaches

The synthesis and chemical transformations of 1,5-benzothiazepines, including 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, have been a significant area of research. Developing a wide range of synthetic methods for these compounds is crucial for medicinal chemistry efforts to explore their full potential in drug development. The exploration of synthetic methodologies allows for the production of benzothiazepine derivatives with varied and enhanced biological activities, facilitating their application in drug discovery and development processes (Teli et al., 2023).

Future Directions

Given the lack of information on this specific compound, future research could focus on studying its synthesis, chemical properties, and potential biological activities. The benzothiazepine core and the trifluoromethyl group are both interesting features that could be explored for their potential medicinal chemistry applications .

properties

IUPAC Name

2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NS.ClH/c1-7-4-5-15-9-6-8(11(12,13)14)2-3-10(9)16-7;/h2-3,6-7,15H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUGYXSNXGKDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C(S1)C=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
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2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 3
2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 4
2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 5
2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Reactant of Route 6
2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

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